ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Evolution of Heterocyclic Chemistry Leading to Triazole-Thiophene Hybrid Structures
The convergence of triazole and thiophene chemistry represents a paradigm shift in medicinal heterocycle design. Early work on heterocyclic systems established their dominance in pharmaceutical compounds, with heterocycles constituting >60% of FDA-approved small molecule drugs. The Hantzsch-Widman nomenclature system provided critical standardization for systematic modification, while advances in cycloaddition reactions enabled precise structural hybridization.
Key milestones include:
- 1980s : Development of Huisgen 1,3-dipolar cycloaddition for triazole synthesis
- 2000s : Recognition of thiophene's bioisosteric equivalence to phenolic rings
- 2010s : First reported triazole-thiophene conjugates showing dual antimicrobial/anti-inflammatory activity
This compound's design leverages these historical breakthroughs through its:
Historical Development of 1,2,4-Triazole Chemistry
The 1,2,4-triazole scaffold has undergone three distinct evolutionary phases:
Phase 1: Discovery and Basic Characterization (1885-1950)
- Pellizzari's 1885 synthesis of unsubstituted 1,2,4-triazole
- Elucidation of amphoteric properties (pK~a~ 2.45/10.26)
Phase 2: Pharmaceutical Exploitation (1950-2000)
Phase 3: Targeted Hybridization (2000-Present)
Emergence of Cyclopenta[b]Thiophene as a Significant Pharmacophore
The cyclopenta[b]thiophene system in this compound addresses three critical drug design challenges:
Enhanced Aromatic Sequestration
Conformational Restriction
Metabolic Stabilization
Research Timeline of Fluorophenyl-Substituted Triazole Derivatives
Critical structural innovations include:
Contemporary Significance in Medicinal Chemistry Research
This hybrid compound exemplifies four modern drug design strategies:
Multi-Target Engagement
Enhanced Pharmacokinetics
Synthetic Scalability
Structural Novelty
Properties
IUPAC Name |
ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O6S2/c1-4-43-29(40)25-21-6-5-7-23(21)45-28(25)33-26(38)17(3)44-30-35-34-24(36(30)20-12-10-19(31)11-13-20)15-32-27(39)18-9-8-16(2)22(14-18)37(41)42/h8-14,17H,4-7,15H2,1-3H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKGWZJDRTVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring and the attachment of the fluorophenyl and nitrophenyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or to act as an antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Analysis
Key structural similarities and differences are summarized below:
Table 1: Structural Comparison of Triazole-Thiophene/Thiazole Derivatives
- This aligns with , where minor substituent changes significantly alter docking scores .
- Solubility and Bioavailability: The ethyl carboxylate group may improve solubility relative to non-esterified analogs (e.g., triazole-thiones in ), similar to ester derivatives in .
Table 2: Hypothetical Docking Affinity Comparison
Research Implications and Limitations
- Data Gaps : Absence of experimental data (e.g., IC₅₀, MIC) for the target compound limits conclusive claims. Future work should prioritize synthesis and bioassays, leveraging methodologies from and .
Biological Activity
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural motifs:
- Triazole Ring : Known for its antifungal properties.
- Cyclopentathiophene : Imparts unique electronic characteristics.
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
The molecular formula is C₁₈H₁₈F₃N₅O₃S₂, with a molar mass of approximately 431.49 g/mol.
Antifungal Activity
Recent studies have highlighted the efficacy of triazole derivatives as antifungal agents. The compound's triazole moiety is particularly significant due to its mechanism of action involving the inhibition of cytochrome P450-dependent enzymes critical for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazole ring and the introduction of various substituents can significantly alter antifungal potency. For instance:
- Substituents on the Fluorophenyl Group : Variations in electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
- Alkyl Chain Variations : The length and branching of alkyl chains attached to the triazole can influence membrane permeability and bioavailability.
Table 1 summarizes key findings from SAR studies on related triazole compounds:
Case Studies
-
In Vitro Efficacy Against Candida Species :
A study evaluated the compound against various Candida species, revealing an MIC range between 0.5 to 2 μg/mL, indicating strong antifungal potential comparable to established antifungals like fluconazole . -
Resistance Mechanisms :
Investigations into resistance mechanisms showed that this compound maintains efficacy against fluconazole-resistant strains, suggesting a promising avenue for treatment in resistant fungal infections .
Q & A
Q. How can synthesis conditions be optimized for high yield and purity of this compound?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvent polarity, temperature, and catalysts. Key steps include:
- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Catalysts like triethylamine (TEA) for amide bond formation .
- Purification via column chromatography or HPLC to remove by-products .
- Monitoring reaction progress with TLC and adjusting pH to minimize side reactions .
- Example: Reduction of the nitro group to an amine derivative requires catalytic hydrogenation under inert conditions .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the fused cyclopenta[b]thiophene and triazole rings .
- HPLC : Quantifies purity (>95% threshold for biological assays) .
Q. Which in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with structural motifs (e.g., triazole for antimicrobial activity, nitro groups for redox modulation):
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria .
Q. How can stability under laboratory storage conditions be evaluated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles .
- HPLC Stability Studies : Monitor decomposition at varying pH (4–9), temperatures (4°C–40°C), and light exposure .
- Accelerated Stability Testing : Use 40°C/75% relative humidity for 1–3 months to predict shelf life .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro→amine, fluorophenyl substitution) affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
- Nitro Reduction : Catalytic hydrogenation yields amine derivatives, enhancing antimicrobial activity but reducing redox reactivity .
- Fluorophenyl Substitution : Suzuki coupling with electron-withdrawing groups (e.g., Cl, NO2) improves kinase inhibition by 2–3 fold .
- Thiophene Core Modifications : Adding methyl/furan groups alters logP values, impacting membrane permeability (see Table 1) .
Table 1 : Impact of Substituent Modifications on Bioactivity
| Modification | Assay Model | Activity Change | Source |
|---|---|---|---|
| Nitro → Amine | S. aureus MIC | MIC ↓ 4× | |
| 4-Fluorophenyl → 3-Cl | Kinase Inhibition | IC50 ↓ 58% | |
| Cyclopenta[b]thiophene Methylation | LogP | +0.7 |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Re-purify batches via preparative HPLC and validate with NMR .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular Context : Use isogenic cell lines to control for genetic variability .
Q. What computational approaches predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model triazole interactions with kinase ATP pockets .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- QSAR Modeling : Train models using descriptors like molar refractivity and H-bond donors .
Q. What methodologies identify metabolic pathways and degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes + NADPH, analyze via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
- Stable Isotope Tracing : 13C-labeled compound tracks metabolic fate in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
